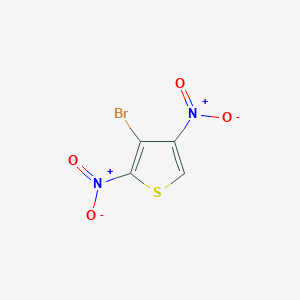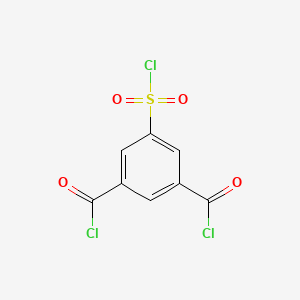
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride is an organic compound with the molecular formula C8H3Cl3O4S It is a derivative of benzene and contains both chlorosulfonyl and dicarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride typically involves the chlorosulfonation of benzene-1,3-dicarboxylic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Benzene-1,3-dicarboxylic acid is treated with chlorosulfonic acid, resulting in the formation of 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Conversion to Dichloride: The resulting 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonates, and other derivatives.
Reduction Products: Sulfonamides and sulfonic acids.
Hydrolysis Products: 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Scientific Research Applications
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The dicarbonyl groups can undergo reduction to form various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chlorosulfonyl)isophthalic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and dicarbonyl functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of compounds.
Properties
CAS No. |
38215-37-1 |
|---|---|
Molecular Formula |
C8H3Cl3O4S |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
5-chlorosulfonylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O4S/c9-7(12)4-1-5(8(10)13)3-6(2-4)16(11,14)15/h1-3H |
InChI Key |
JPPYSPAXPNNOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
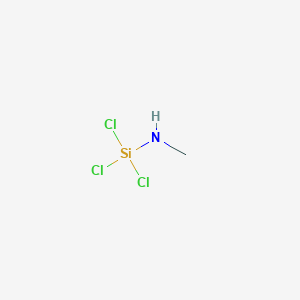

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
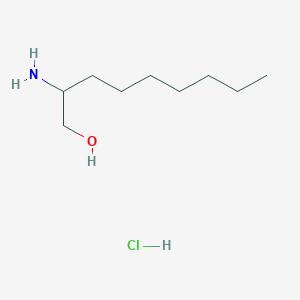
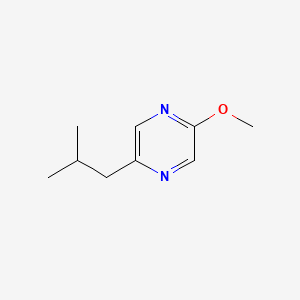
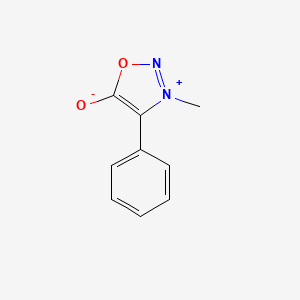
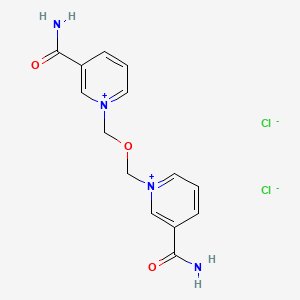
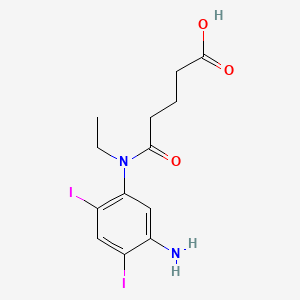
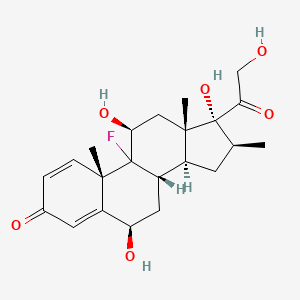

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
